Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Overview
Description
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate is a chemical compound with the molecular formula C14H29N3O4. It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is known for its stability and reactivity, making it a valuable reagent in chemical reactions.
Mechanism of Action
Target of Action
It is known to be used as a linker in the synthesis of protacs (proteolysis-targeting chimeras) . PROTACs are designed to bind to specific target proteins and an E3 ubiquitin ligase, leading to the degradation of the target proteins .
Mode of Action
As a linker in PROTACs, 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE connects the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE would depend on the specific target proteins of the PROTACs in which it is used. By leading to the degradation of target proteins, it can influence various biochemical pathways depending on the functions of these proteins .
Result of Action
The molecular and cellular effects of 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE action would be the degradation of the target proteins of the PROTACs in which it is used . This can lead to a decrease in the activity of these proteins, affecting the cellular processes in which they are involved.
Action Environment
The action, efficacy, and stability of 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE, as part of PROTACs, can be influenced by various environmental factors. These could include the presence of the target protein and E3 ubiquitin ligase, the intracellular environment, and the presence of other interacting molecules .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is no available information on the temporal effects of Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Transport and Distribution
There is currently no available information on the transport and distribution of this compound within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with ethylenediamine. The reaction typically occurs under controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions. The final product is purified through recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized compounds.
Scientific Research Applications
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate can be compared with other similar compounds, such as:
Di-tert-butyl (ethane-1,2-diyl)dicarbamate: Similar structure but lacks the azanediyl group.
Di-tert-butyl (methanediyl)dicarbamate: Contains a methanediyl group instead of the ethane-2,1-diyl group.
Di-tert-butyl (propanediyl)dicarbamate: Features a propanediyl group, differing in chain length.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNORWRWRHNHJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569299 | |
Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117499-16-8 | |
Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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